KRN633 is a synthetic quinazoline urea derivative classified as a receptor tyrosine kinase (RTK) inhibitor. It is specifically recognized as a potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. [] KRN633 is primarily utilized in scientific research to investigate the role of VEGF signaling pathways in various physiological and pathological processes, including tumor angiogenesis, placental development, and retinal vascular development. [, , ]
KRN-633 was synthesized in the laboratory of Dr. Tohru Nagamitsu at Kitasato University School of Pharmaceutical Sciences. It belongs to the class of quinazoline urea derivatives and functions primarily as an ATP-competitive inhibitor of receptor tyrosine kinases associated with vascular endothelial growth factor signaling pathways .
The molecular structure of KRN-633 can be characterized by its unique arrangement of atoms that confer its biological activity. The compound features a quinazoline ring system connected to a urea group, which is critical for its interaction with vascular endothelial growth factor receptors.
KRN-633 primarily acts through inhibition of receptor tyrosine kinases associated with vascular endothelial growth factor signaling. Its chemical reactivity includes reversible binding to the ATP-binding site of these kinases, leading to downstream effects on cellular proliferation and angiogenesis.
The mechanism by which KRN-633 exerts its effects involves competitive inhibition at the ATP-binding site of vascular endothelial growth factor receptors. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways, which are essential for angiogenesis.
KRN-633 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:
KRN-633 has significant potential applications in oncology due to its ability to inhibit angiogenesis:
KRN-633 (chemical name: 1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea) is a quinazoline urea derivative that functions as a potent ATP-competitive inhibitor of vascular endothelial growth factor receptors (VEGFRs). It selectively targets the intracellular tyrosine kinase domains of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), disrupting adenosine triphosphate (ATP) binding and subsequent receptor autophosphorylation. This inhibition halts the activation of downstream pro-angiogenic signaling cascades [2] [4].
KRN-633 exhibits distinct inhibitory potency across VEGFR isoforms, as demonstrated by cell-free kinase assays:
Table 1: Selectivity Profile of KRN-633 Against VEGFR Isoforms
Target Kinase | IC50 (nM) | Relative Selectivity vs. VEGFR2 |
---|---|---|
VEGFR-1 (Flt-1) | 170 | 1.06-fold weaker |
VEGFR-2 (KDR/Flk-1) | 160 | Reference |
VEGFR-3 (Flt-4) | 125 | 1.28-fold stronger |
The compound shows strongest activity against VEGFR-3 (IC50 = 125 nM), followed by VEGFR-2 (160 nM) and VEGFR-1 (170 nM). This differential inhibition profile suggests potential dual targeting of angiogenesis (via VEGFR-1/2) and lymphangiogenesis (via VEGFR-3) [3] [7].
Kinase selectivity profiling reveals KRN-633’s specificity for VEGFRs over related receptor tyrosine kinases:
Notably, KRN-633 does not significantly inhibit FGFR-1, EGFR, or c-Met even at concentrations >10,000 nM, confirming its narrow target spectrum centered on VEGFRs [4] [6]. This selectivity minimizes off-target effects on non-endothelial cell types.
In human umbilical vein endothelial cells (HUVECs), KRN-633 (10–100 nM) dose-dependently inhibits VEGF-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key effectors of the mitogen-activated protein kinase (MAPK) pathway. Reported IC50 values are 3.51 nM for ERK1 and 6.08 nM for ERK2 [3] [4]. This blockade impairs endothelial proliferation and migration, as ERK signaling integrates growth factor signals for cell cycle progression. Mechanistically, KRN-633 severs the VEGF-VEGFR2-MEK-ERK axis without affecting FGF-triggered ERK activation, underscoring its pathway specificity [4].
Beyond canonical VEGFR signaling, KRN-633 indirectly modulates the HIF-1α pathway. At pharmacologically relevant concentrations (IC50 = 3.79 µM), it suppresses hypoxia-induced HIF-1α transcriptional activation by inhibiting both Akt and ERK phosphorylation [6]. Since HIF-1α drives VEGF expression in hypoxic tumors, this dual action creates a negative feedback loop that further starves tumors of angiogenic stimuli.
KRN-633 exhibits starkly divergent effects on growth factor-driven endothelial proliferation:
Table 2: Selectivity of KRN-633 in Growth Factor-Driven HUVEC Proliferation
Stimulus | IC50 | Maximal Inhibition at 3 µM |
---|---|---|
VEGF | 14.9 nM | >95% |
bFGF | >3,000 nM | <20% |
The 200-fold selectivity for VEGF-dependent over bFGF-dependent proliferation highlights KRN-633’s mechanistic precision. This discrimination arises from its inability to inhibit FGFR1 kinase activity even at high micromolar concentrations [3] [4]. Consequently, tumors reliant on FGF-mediated angiogenesis may exhibit intrinsic resistance.
In matrigel-based tube formation assays—a key in vitro model of angiogenesis—KRN-633 disrupts endothelial network assembly. At 10 nM, it suppresses VEGF-driven tube formation by ~50%, while 100 nM causes near-complete ablation of tubular structures [3] [9]. Histologically, treated networks exhibit truncated tubules and disconnected endothelial cells, indicating failure of morphogenic integration. This anti-angiogenic phenotype correlates with reduced activation of matrix metalloproteinases (MMPs) and integrin β1, both critical for extracellular matrix remodeling during tubulogenesis [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7